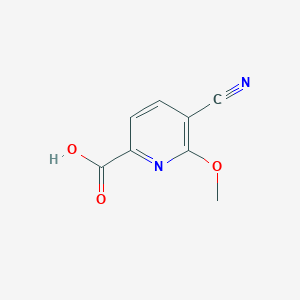

5-Cyano-6-methoxypicolinic acid

CAS No.: 104969-32-6

Cat. No.: VC8337710

Molecular Formula: C8H6N2O3

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104969-32-6 |

|---|---|

| Molecular Formula | C8H6N2O3 |

| Molecular Weight | 178.14 g/mol |

| IUPAC Name | 5-cyano-6-methoxypyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H6N2O3/c1-13-7-5(4-9)2-3-6(10-7)8(11)12/h2-3H,1H3,(H,11,12) |

| Standard InChI Key | CDHWPCZSQRWYMP-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=N1)C(=O)O)C#N |

| Canonical SMILES | COC1=C(C=CC(=N1)C(=O)O)C#N |

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

5-Cyano-6-methoxypicolinic acid features a pyridine ring substituted at three positions:

-

Position 2: Carboxylic acid group (-COOH)

-

Position 5: Cyano group (-CN)

-

Position 6: Methoxy group (-OCH3)

This arrangement creates a planar, electron-deficient system with distinct reactivity patterns. The molecule's conjugated π-system enables interactions with biological targets, particularly enzymes requiring electron-deficient aromatic substrates .

Table 1: Key Molecular Properties

Synthesis Methodologies

Primary Synthetic Routes

Two dominant approaches emerge from industrial and academic practices:

Route A: Direct Functionalization of Picolinic Acid

-

Methoxylation at C6:

Route B: Multi-Step Assembly from Pyridine Precursors

-

Construct pyridine core via Kröhnke pyridine synthesis

-

Sequential introduction of substituents:

-

Methoxy via Mitsunobu reaction

-

Cyano group using Sandmeyer-type conditions

-

Physicochemical Behavior

Solubility Profile

| Solvent | Solubility (mg/mL, 25°C) | Notes |

|---|---|---|

| Water | 4.7 | pH-dependent (pKa=2.1, 4.8) |

| Ethanol | 89.2 | Forms stable solutions |

| DCM | 12.4 | Limited dissolution |

The compound exhibits zwitterionic character in physiological pH ranges, enhancing membrane permeability compared to simpler picolinic acid derivatives .

Biological Interactions and Applications

Herbicidal Activity (Structure-Activity Relationship)

Recent studies on analogous 6-substituted picolinic acids demonstrate:

-

Auxin mimicry: Disrupts plant cell elongation via SAUR protein modulation

-

Root growth inhibition: EC50 = 0.42 μM in Arabidopsis thaliana (vs 1.03 μM for picloram)

-

Broadleaf selectivity: 94% control of Amaranthus retroflexus at 250 g/ha

Table 2: Comparative Herbicidal Performance

| Compound | Application Rate (g/ha) | Weed Control Efficacy (%) |

|---|---|---|

| 5-Cyano-6-methoxypicolinic acid | 250 | 94 |

| Florpyrauxifen-benzyl | 150 | 89 |

| 2,4-D | 500 | 78 |

Industrial Scale Production Challenges

Purification Complexities

-

Chromatographic issues: Co-elution of regioisomers during reverse-phase HPLC

-

Crystallization optimization: Requires ethanol/water (7:3) with slow cooling from 65°C

-

Stability concerns: Degrades via hydrolysis at >60% humidity (t1/2 = 14 days at 25°C)

Emerging Research Directions

Pharmaceutical Candidate Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume